Tributylhexadecylammonium bromide
Overview
Description
Tributylhexadecylammonium bromide, also known as Cetyltributylphosphonium bromide, is a chemical compound with the molecular formula C28H60BrP . It is a white crystal with a melting point of 56-58 °C . It is used as a catalyst and as a surface modifier for thermal properties of montmorillonite, an additive in water to improve the resistance of epoxy anhydride matrix, and as a modifier for phenolic resin to improve thermal degradation .
Synthesis Analysis
The synthesis of this compound involves the reaction of equal moles of 1-bromohexadecane and tributylamine at 65°C for 3 days. The resulting solid product is recrystallized in hexane and dried under vacuum to yield this compound with a yield of 68% .Physical and Chemical Properties Analysis
This compound is a white crystal with a melting point of 56-58 °C . It is soluble in methanol . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Scientific Research Applications
Micellar Solutions and Surfactant Behavior
- Surfactant Aggregation: Research has demonstrated that tetradecyltrialkylammonium bromides, which are structurally related to Tributylhexadecylammonium bromide, exhibit surfactant aggregation in micellar solutions. These substances decrease in surfactant aggregation number with increasing head group size, impacting the microviscosity of micelle interiors (Lianos & Zana, 1982).
Catalysis in Chemical Reactions
- Heck Reaction Enhancement: Tributylhexylammonium bistriflamide, an ionic liquid similar to this compound, has been used as a solvent in the Heck reaction, enhancing conversions and yields in the presence of palladium catalysts (Aslanov et al., 2008).
Surface Chemistry and Ionic Interactions
- Surface Ion Pairing: The surface segregation of tetrabutylammonium bromide, closely related to this compound, has been studied, revealing insights into surface ion pairs and electric double layers in solutions (Boekman, Bohman, & Siegbahn, 1992).
Synthesis and Chemical Transformations
- Bromoacetyl Derivatives Synthesis: Tetrabutylammonium tribromide, similar to this compound, has been used in the synthesis of bromoacetyl derivatives, demonstrating its potential in various chemical syntheses (Kajigaeshi et al., 1987).
- Synthesis of Bioactive Heterocycles: As a catalyst, tetrabutylammonium bromide has been used in the synthesis of various biologically significant heterocyclic scaffolds, indicating a potential application area for this compound (Banik et al., 2020).
Green Chemistry and Solvent Alternatives
- Green Catalysis in Water: Tetrabutylammonium bromide has been employed as a green catalyst in the synthesis of pyrano[2,3-d]pyrimidinone and tetrahydrobenzo[b]pyran derivatives in water, demonstrating its role in promoting environmentally friendly chemistry (Mobinikhaledi & Fard, 2010).
Thermodynamic Studies and Solubility
- Thermodynamic and Solubility Analysis: The solubility of tetrabutylammonium bromide in benzene and its temperature dependence have been studied, providing insights into the thermodynamic properties and solubility behavior of related compounds like this compound (Lee & Huang, 2002).
Safety and Hazards
Future Directions
While there is limited information on the future directions of Tributylhexadecylammonium bromide, research into similar compounds suggests potential applications in diverse areas such as energy storage , and advancing the science on assessing endocrine disruption with unconventional endocrine-disrupting compounds .
Properties
IUPAC Name |
tributyl(hexadecyl)azanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRASKQFUDPONQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00982938 | |
Record name | N,N,N-Tributylhexadecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00982938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6439-67-4 | |
Record name | Cetyltributylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6439-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributylhexadecylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006439674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Tributylhexadecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00982938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylhexadecylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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